molecular formula C8H17NS2 B14327182 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane CAS No. 104691-38-5

4,6-Dimethyl-2-propyl-1,3,5-dithiazinane

Cat. No.: B14327182
CAS No.: 104691-38-5
M. Wt: 191.4 g/mol
InChI Key: BLPPMRPCYSNRGW-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-propyl-1,3,5-dithiazinane is an organic compound with the molecular formula C8H17NS2 It belongs to the class of dithiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propylamine with carbon disulfide and formaldehyde in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the dithiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-propyl-1,3,5-dithiazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4,6-Dimethyl-2-propyl-1,3,5-dithiazinane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-propyl-1,3,5-dithiazinane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in the activity of the target molecules. These interactions can result in various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-1,3,5-dithiazinane
  • 2,4,6-Trimethyl-1,3,5-dithiazinane
  • 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine

Uniqueness

4,6-Dimethyl-2-propyl-1,3,5-dithiazinane is unique due to its specific substituents and ring structure, which confer distinct chemical and physical properties

Properties

CAS No.

104691-38-5

Molecular Formula

C8H17NS2

Molecular Weight

191.4 g/mol

IUPAC Name

4,6-dimethyl-2-propyl-1,3,5-dithiazinane

InChI

InChI=1S/C8H17NS2/c1-4-5-8-10-6(2)9-7(3)11-8/h6-9H,4-5H2,1-3H3

InChI Key

BLPPMRPCYSNRGW-UHFFFAOYSA-N

Canonical SMILES

CCCC1SC(NC(S1)C)C

Origin of Product

United States

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